N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound features a complex structure that includes a benzofuran core, a dimethoxyphenyl group, and an amide functional group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and EvitaChem, which provide it for research purposes. Its CAS number is 19549-93-0, indicating its unique identification in chemical databases .
This compound is classified as an organic compound, specifically a benzofuran derivative. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic effects.
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves several multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize the synthesized compound.
The molecular formula of N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is . Its structure consists of:
The compound has a molecular weight of approximately 442.50 g/mol. The structural representation can be derived from its InChI string: InChI=1S/C27H26N2O3/c1-18-15-16-21(17-19(18)2)28-27(31)26-25(22-12-6-7-13-23(22)32-26)29-24(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,31)(H,29,30) .
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Monitoring reaction progress through analytical techniques is essential for optimizing conditions.
The mechanism of action for N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide involves interactions with specific molecular targets:
Research into its mechanism often involves biochemical assays to determine binding affinities and inhibition constants against target enzymes or receptors.
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide exhibits several notable physical properties:
The chemical properties include:
N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide has been explored for various applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1